Solubility profile of D-asparagine amide in organic solvents vs water
Solubility profile of D-asparagine amide in organic solvents vs water
The following technical guide details the solubility profile of D-Asparagine Amide (
Chemical Entity: D-Asparagine Amide (H-D-Asn-NH
Executive Summary & Chemical Identity
D-Asparagine amide differs significantly from its parent amino acid, D-Asparagine. By converting the C-terminal carboxylic acid to an amide, the molecule loses its ability to form a stable zwitterion (
However, the molecule remains densely functionalized with polar groups (primary amine, side-chain amide, C-terminal amide), creating a high propensity for intermolecular hydrogen bonding. Consequently, while it is highly soluble in water, its solubility in organic solvents is strictly governed by the solvent's dielectric constant and hydrogen-bond accepting capacity.
Key Application Context:
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Peptide Synthesis: Used as a C-terminal amide precursor to prevent racemization during coupling.
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Peptidomimetics: The D-enantiomer confers resistance to proteolytic degradation.
Thermodynamic Basis of Solvation
To dissolve D-Asparagine amide, the solvent-solute interactions must overcome the solute-solute lattice energy (
The Enthalpic Barrier
The crystal lattice of D-Asparagine amide is stabilized by a dense network of hydrogen bonds:
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Side-chain Amide: Acts as both H-bond donor and acceptor.
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Backbone Amine: Strong H-bond donor.
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C-terminal Amide: Strong H-bond donor/acceptor.
Solvent Interaction Mechanisms
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Water (The Ideal Solvent): Forms a hydration shell that satisfies all H-bond donors/acceptors. High dielectric constant (
) stabilizes any transient dipoles. -
Aprotic Polar Solvents (DMSO/DMF): These solvents are excellent H-bond acceptors (via sulfoxide or amide oxygens) but poor donors. They effectively solvate the amine protons, disrupting the crystal lattice.
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Protic Organic Solvents (Alcohols): Methanol and Ethanol can solvate the molecule, but the presence of the alkyl chain introduces a steric and hydrophobic penalty. Solubility drops exponentially as the carbon chain length increases.
Solubility Profile Data
The following data categorizes solubility based on solvent polarity and functional interaction. Note: In achiral solvents, the solubility of D-Asparagine Amide is identical to L-Asparagine Amide.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Mechanistic Insight |
| Aqueous | Water ( | High | > 50 mg/mL | Full hydration of all polar groups. |
| Polar Aprotic | DMSO | High | 20 - 50 mg/mL | Strong H-bond acceptance disrupts lattice; preferred for anhydrous reactions. |
| DMF | Moderate/High | 10 - 30 mg/mL | Similar to DMSO but slightly less effective for primary amines. | |
| Acetonitrile (ACN) | Low | < 1 mg/mL | High polarity but poor H-bond capacity. | |
| Polar Protic | Methanol (MeOH) | Moderate | 5 - 15 mg/mL | Small alkyl group allows solvation; useful for transfers. |
| Ethanol (EtOH) | Low | < 2 mg/mL | Hydrophobic effect dominates; often used as an anti-solvent. | |
| Isopropanol (IPA) | Very Low | < 0.5 mg/mL | Strong anti-solvent behavior. | |
| Non-Polar | DCM / Chloroform | Negligible | < 0.1 mg/mL | Cannot overcome lattice energy. |
| Hexanes / Et2O | Insoluble | ~ 0 mg/mL | Used to precipitate the product. |
Critical Note on Salt Forms: If using D-Asparagine Amide Hydrochloride (HCl salt) , solubility in organic solvents (MeOH, DMSO) will be significantly lower than the free base, while water solubility increases. The chloride ion strengthens the lattice in organic environments.
Solvent Selection Strategy (Decision Logic)
The following workflow illustrates the logical path for selecting a solvent system based on experimental constraints.
Figure 1: Decision matrix for solvent selection based on application (Assay vs. Synthesis vs. Purification).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate the exact solubility of your specific lot of D-Asparagine Amide, as purity and crystal habit can affect dissolution rates.
Reagents: D-Asparagine Amide (Dry powder), Test Solvent (HPLC Grade).
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Preparation: Weigh approximately 100 mg of D-Asparagine Amide into a pre-weighed 4 mL glass vial.
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Addition: Add the solvent in 100
L aliquots at 25°C. -
Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (35 kHz) for 5 minutes is recommended to break up crystal aggregates.
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Observation: Continue addition until the solution is visually clear (no particulates).
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Calculation:
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Validation: If undissolved solids persist after 2 mL of solvent (Solubility < 50 mg/mL), filter the supernatant through a 0.22
m PTFE filter, evaporate a known volume, and weigh the residue.
Protocol B: Dissolution for Peptide Coupling (DMF/DMSO)
Context: Standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
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Solvent Choice: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DMSO if the activation method is sensitive to oxidation.
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Concentration: Target a concentration of 0.1 M to 0.2 M.
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Procedure:
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Weigh D-Asn-NH
. -
Add 80% of the calculated volume of DMF.
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Sonicate for 2-5 minutes. The solution may appear cloudy initially due to H-bonding networks.
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Add the remaining 20% DMF only if fully dissolved.
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Note: If the amine is supplied as an HCl salt, add 1.0 equivalent of DIEA (Diisopropylethylamine) to neutralize the salt and improve solubility in organic media.
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References
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Chemical Identity & Properties
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16219929, D-Asparagine amide.
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URL:[Link]
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Amino Acid Solubility Profiles
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Peptide Solubility Guidelines
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Solvent Properties & Dielectric Constants
- Source: Haynes, W. M. (2014). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press.
-
URL:[Link]
Sources
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. bachem.com [bachem.com]
- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
